

# A Comprehensive Technical Guide to the Spectroscopic Data of D-Camphoric Acid

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## Compound of Interest

Compound Name: *d*-Camphoric acid

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## Introduction

D-(+)-Camphoric acid, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1][2] As a versatile chiral building block, it is utilized in the synthesis of pharmaceuticals and as a resolving agent.[1] A thorough understanding of its spectral data is crucial for researchers, scientists, and professionals in drug development for accurate structural elucidation and purity assessment. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **D-camphoric acid**, complete with experimental protocols and a logical workflow for its analysis. It is important to note that the spectral data for D-(+)-camphoric acid are identical to its enantiomer, L-(-)-camphoric acid, when analyzed using achiral methods.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

### 1.1. <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.14	Broad Singlet	2H	Carboxylic acid protons (-COOH)
~2.95	Triplet	1H	CH-COOH
~2.60	Multiplet	1H	CH <sub>2</sub>
~2.05	Multiplet	1H	CH <sub>2</sub>
~1.90	Multiplet	1H	CH <sub>2</sub>
~1.40	Multiplet	1H	CH <sub>2</sub>
~1.30	Singlet	3H	CH <sub>3</sub>
~1.20	Singlet	3H	CH <sub>3</sub>
~0.90	Singlet	3H	CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR  
Spectral Data for D-  
Camphoric Acid.[1]

## 1.2. <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of distinct carbon environments and their corresponding functional groups.

Chemical Shift ( $\delta$ ) ppm	Assignment
~179.0	Carboxylic acid carbon (-COOH)
~176.5	Carboxylic acid carbon (-COOH)
~59.0	Quaternary carbon
~52.0	CH-COOH
~49.0	Quaternary carbon
~30.0	CH <sub>2</sub>
~29.5	CH <sub>2</sub>
~25.0	CH <sub>3</sub>
~21.0	CH <sub>3</sub>
~16.0	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for D-Camphoric Acid.[1]

### 1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of **D-camphoric acid** is as follows:[1]

- **Sample Preparation:** For <sup>1</sup>H NMR, accurately weigh 5-25 mg of the **D-camphoric acid** sample.[1][3] For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is typically required.[1][3] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or D<sub>2</sub>O) in a clean vial before transferring it to an NMR tube.[1][3] Gentle warming or vortexing can be used to aid dissolution.[3]
- **Internal Standard:** A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to reference the spectrum ( $\delta$  = 0.00 ppm) for organic solvents.[1]
- **Data Acquisition:** Place the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth.[1] Insert the sample into the NMR magnet. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve

homogeneity.[1][3] For  $^{13}\text{C}$  NMR, a greater number of scans are necessary compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through the absorption of infrared radiation.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid, H-bonded)
2960	Medium	C-H stretch (Aliphatic)
1700	Strong	C=O stretch (Carboxylic acid dimer)
1470	Medium	C-H bend ( $\text{CH}_2$ )
1380	Medium	C-H bend (gem-dimethyl)
1240	Medium	C-O stretch (Carboxylic acid)
940	Medium, Broad	O-H bend (Carboxylic acid dimer)

Table 3: IR Spectral Data for D-Camphoric Acid.[1]

### 2.1. Experimental Protocol for IR Spectroscopy (KBr Disc Method)

The Potassium Bromide (KBr) disc method is commonly employed for solid samples like **D-camphoric acid**. [1][4]

- Sample Preparation: Thoroughly grind 0.5-1.0 mg of **D-camphoric acid** with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a homogenous, fine mixture is obtained.[1]

- Pellet Formation: Transfer the powdered mixture to a pellet press die and apply high pressure (typically 8-10 tons) for several minutes to form a thin, translucent KBr pellet.[1]
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[1] A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.[5]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

m/z	Proposed Fragment
200	$[M]^+$ (Molecular Ion)
182	$[M - H_2O]^+$
154	$[M - H_2O - CO]^+$ or $[M - COOH - H]^+$
136	$[M - H_2O - CO_2]^+$
109	$[C_7H_9O]^+$
83	$[C_6H_{11}]^+$

Table 4: Mass Spectrometry Data for D-Camphoric Acid.[6]

### 3.1. Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)

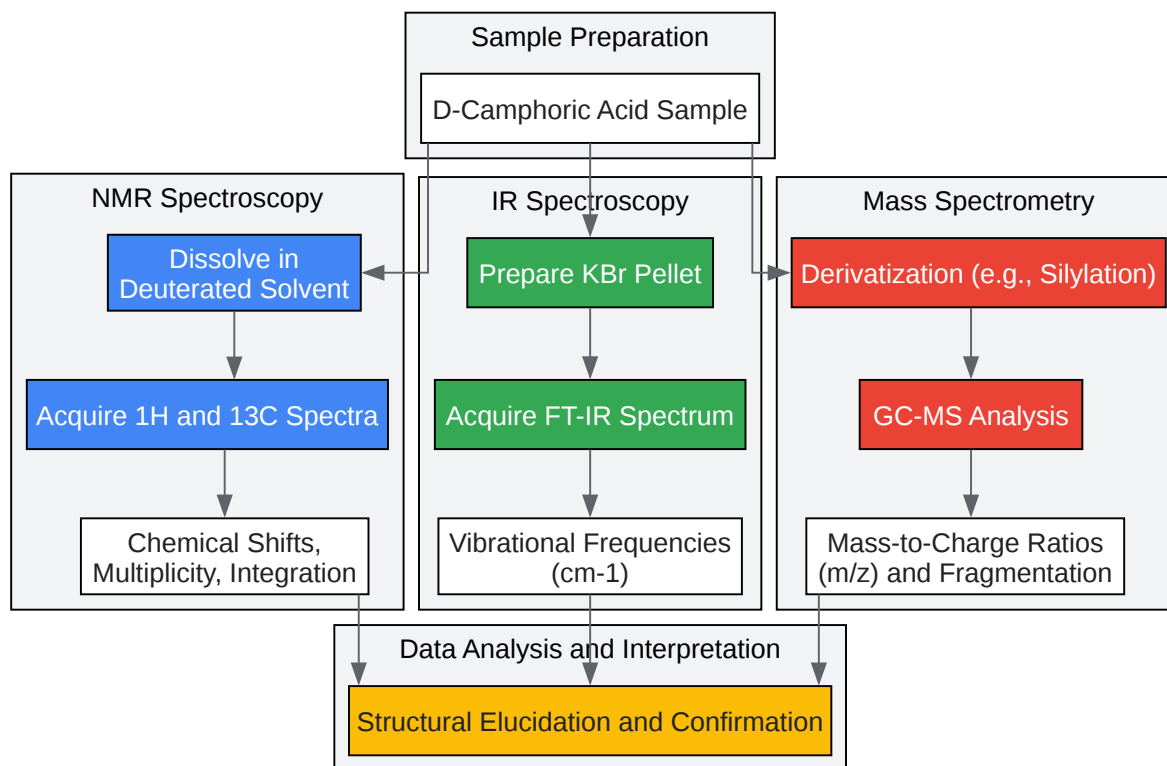
Due to the low volatility of dicarboxylic acids, a derivatization step is often necessary for GC-MS analysis.[6]

- Sample Preparation (Silylation):
  - Place approximately 1 mg of **D-camphoric acid** in a micro-reaction vial.[6]
  - Add 50  $\mu$ L of pyridine to dissolve the sample.[6]

- Add 100  $\mu$ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
- Cap the vial securely and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid groups.[6]
- After cooling, the sample is ready for injection.[6]
- GC-MS Analysis:
  - Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
  - GC Conditions: A typical setup would involve a helium carrier gas at a flow rate of 1.0 mL/min, an injector temperature of 250°C, and an oven temperature program starting at 80°C and ramping up to 280°C.[6]
  - MS Conditions: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z values, for instance, from 40 to 450.[6]

## Logical Workflow for Spectroscopic Analysis

The characterization of **D-camphoric acid** involves a systematic progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.



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Caption: Spectroscopic analysis workflow for **D-camphoric acid**.

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